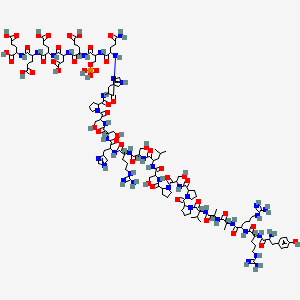

Phospho-Glycogen Synthase Peptide-2 (substrate)

Descripción

El Péptido de Glucógeno Sintasa Fosforilada-2 (sustrato) es un sustrato peptídico específicamente diseñado para la glucógeno sintasa quinasa-3. Este compuesto se utiliza principalmente en ensayos de quinasa y puede utilizarse para la purificación por afinidad de proteínas quinasas de serina . Su fórmula molecular es C123H191N40O48P y tiene un peso molecular de 3029.05 .

Propiedades

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[1-[2-[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMKCITWGMPAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H191N40O48P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3029.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Péptido de Glucógeno Sintasa Fosforilada-2 (sustrato) se sintetiza mediante técnicas de síntesis de péptidos personalizadas. La síntesis implica la adición secuencial de aminoácidos para formar la cadena peptídica, seguida de la fosforilación del residuo de serina .

Métodos de producción industrial: La producción industrial del Péptido de Glucógeno Sintasa Fosforilada-2 (sustrato) implica la síntesis de péptidos a gran escala utilizando sintetizadores de péptidos automatizados. El proceso incluye la síntesis de péptidos en fase sólida, la purificación mediante cromatografía líquida de alta resolución y la liofilización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El Péptido de Glucógeno Sintasa Fosforilada-2 (sustrato) principalmente experimenta reacciones de fosforilación y desfosforilación. Estas reacciones son cruciales para su papel como sustrato en los ensayos de quinasa .

Reactivos y condiciones comunes:

Fosforilación: Normalmente implica el uso de trifosfato de adenosina y glucógeno sintasa quinasa-3 en condiciones fisiológicas.

Desfosforilación: Implica el uso de fosfatasas en condiciones específicas de tampón.

Productos principales: Los productos principales formados a partir de estas reacciones son las formas fosforilada y desfosforilada del péptido .

Aplicaciones Científicas De Investigación

El Péptido de Glucógeno Sintasa Fosforilada-2 (sustrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en estudios que involucran la actividad de la quinasa y la cinética enzimática.

Biología: Se emplea en la investigación de vías de transducción de señales e interacciones de proteínas.

Medicina: Se utiliza en el descubrimiento y desarrollo de fármacos, particularmente en el estudio de enfermedades relacionadas con el metabolismo del glucógeno.

Industria: Se aplica en la producción de kits de diagnóstico y reactivos de investigación

Mecanismo De Acción

El Péptido de Glucógeno Sintasa Fosforilada-2 (sustrato) funciona sirviendo como sustrato para la glucógeno sintasa quinasa-3. La enzima cataliza la transferencia de un grupo fosfato desde el trifosfato de adenosina al residuo de serina del péptido. Este evento de fosforilación es crucial para la regulación de la actividad de la glucógeno sintasa y juega un papel en varios procesos celulares .

Compuestos Similares:

- Péptido de Glucógeno Sintasa Fosforilada-1 (sustrato)

- Péptido de Glucógeno Sintasa Fosforilada-3 (sustrato)

Comparación: El Péptido de Glucógeno Sintasa Fosforilada-2 (sustrato) es único debido a su secuencia específica y sitio de fosforilación, lo que lo convierte en un sustrato ideal para la glucógeno sintasa quinasa-3. En comparación con otros compuestos similares, ofrece una mayor especificidad y eficiencia en los ensayos de quinasa .

Comparación Con Compuestos Similares

- Phospho-Glycogen Synthase Peptide-1 (substrate)

- Phospho-Glycogen Synthase Peptide-3 (substrate)

Comparison: Phospho-Glycogen Synthase Peptide-2 (substrate) is unique due to its specific sequence and phosphorylation site, which makes it an ideal substrate for glycogen synthase kinase-3. Compared to other similar compounds, it offers higher specificity and efficiency in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.